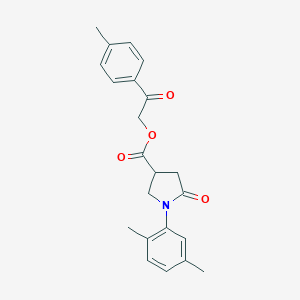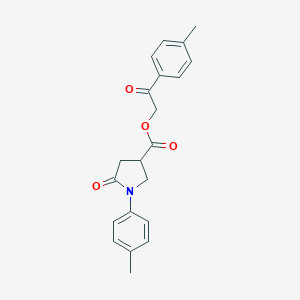
2-(4-Methylphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as MDPV and belongs to the class of synthetic cathinones, which are psychoactive substances that have stimulant effects similar to amphetamines.
作用机制
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It increases the release of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in a stimulation of the central nervous system, leading to the psychoactive effects of MDPV.
Biochemical and Physiological Effects:
MDPV has been shown to have various biochemical and physiological effects on the human body. It increases heart rate, blood pressure, and body temperature, leading to cardiovascular and thermoregulatory problems. It also causes vasoconstriction, leading to decreased blood flow to vital organs. MDPV has been shown to have neurotoxic effects on the brain, leading to cognitive impairment and neurodegeneration.
实验室实验的优点和局限性
MDPV has several advantages as a research tool. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it useful for studying the role of these neurotransmitters in various physiological and pathological conditions. It is also relatively easy to synthesize and can be used in various animal models. However, MDPV has several limitations. It has a high potential for abuse and addiction, making it difficult to control its use in research studies. It also has several harmful effects on the human body, making it challenging to use in human studies.
未来方向
There are several future directions for research on MDPV. One direction is to study its potential therapeutic applications in treating various neurological and psychiatric disorders, such as depression, anxiety, and ADHD. Another direction is to study its potential harmful effects on the human body, particularly on the cardiovascular and nervous systems. Further research is also needed to understand the mechanisms underlying the addictive properties of MDPV and to develop effective treatments for addiction. Finally, more research is needed to develop safer and more selective reuptake inhibitors of dopamine, norepinephrine, and serotonin that can be used as research tools and potential therapeutics.
合成方法
MDPV can be synthesized using various methods, including the Leuckart reaction, Friedel-Crafts reaction, and Mannich reaction. The most common method used for synthesizing MDPV is the Mannich reaction, which involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with 2,5-dimethylphenylamine and formaldehyde in the presence of an acid catalyst.
科学研究应用
MDPV has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, MDPV has been used as a tool to study the dopaminergic system and its role in addiction and reward. In pharmacology, MDPV has been studied for its potential therapeutic applications in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In toxicology, MDPV has been studied for its potential harmful effects on the human body.
属性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
[2-(4-methylphenyl)-2-oxoethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-14-5-8-17(9-6-14)20(24)13-27-22(26)18-11-21(25)23(12-18)19-10-15(2)4-7-16(19)3/h4-10,18H,11-13H2,1-3H3 |
InChI 键 |
NQOZFOADEFGAJX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)C |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)



![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)
![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)